(Z)-3-(2-bromo-4,5-dimethoxyphenyl)-2-cyano-N-cyclohexylprop-2-enamide
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Overview
Description
(Z)-3-(2-Bromo-4,5-dimethoxyphenyl)-2-cyano-N-cyclohexylprop-2-enamide is a synthetic organic compound characterized by its unique structural features, including a bromo-substituted aromatic ring and a cyano group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(2-bromo-4,5-dimethoxyphenyl)-2-cyano-N-cyclohexylprop-2-enamide typically involves multiple steps:
Bromination: The starting material, 4,5-dimethoxybenzene, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromo group at the 2-position.
Formation of the Enamide: The brominated intermediate is then reacted with cyanoacetic acid or its derivatives under basic conditions to form the cyano group. This step often involves the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Cyclohexylamine Addition: Finally, the intermediate product is treated with cyclohexylamine to form the enamide structure, completing the synthesis of this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and recrystallization would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The bromo group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), or other strong oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOMe), sodium ethoxide (NaOEt), or primary amines under basic or neutral conditions.
Major Products
Oxidation: Quinones or other oxidized aromatic compounds.
Reduction: Primary amines or other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (Z)-3-(2-bromo-4,5-dimethoxyphenyl)-2-cyano-N-cyclohexylprop-2-enamide is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound may exhibit interesting pharmacological properties. Researchers investigate its potential as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors involved in disease pathways.
Medicine
In medicinal chemistry, this compound is studied for its potential therapeutic effects. It may serve as a prototype for designing drugs with anti-inflammatory, anticancer, or antimicrobial activities.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its reactivity and functional groups make it a versatile intermediate in various chemical manufacturing processes.
Mechanism of Action
The mechanism of action of (Z)-3-(2-bromo-4,5-dimethoxyphenyl)-2-cyano-N-cyclohexylprop-2-enamide depends on its interaction with biological targets. It may act by binding to specific enzymes or receptors, altering their activity and leading to downstream effects. For example, if it targets a kinase enzyme, it could inhibit its activity, thereby affecting cell signaling pathways involved in cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
(Z)-3-(2-Bromo-4,5-dimethoxyphenyl)-2-cyano-N-ethylprop-2-enamide: Similar structure but with an ethyl group instead of a cyclohexyl group.
(Z)-3-(2-Bromo-4,5-dimethoxyphenyl)-2-cyano-N-methylprop-2-enamide: Similar structure but with a methyl group instead of a cyclohexyl group.
Uniqueness
The uniqueness of (Z)-3-(2-bromo-4,5-dimethoxyphenyl)-2-cyano-N-cyclohexylprop-2-enamide lies in its specific combination of functional groups and the cyclohexyl moiety, which may confer distinct biological activities and chemical reactivity compared to its analogs. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
(Z)-3-(2-bromo-4,5-dimethoxyphenyl)-2-cyano-N-cyclohexylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN2O3/c1-23-16-9-12(15(19)10-17(16)24-2)8-13(11-20)18(22)21-14-6-4-3-5-7-14/h8-10,14H,3-7H2,1-2H3,(H,21,22)/b13-8- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODVLHSJILIPKDG-JYRVWZFOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=C(C#N)C(=O)NC2CCCCC2)Br)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C(=C1)/C=C(/C#N)\C(=O)NC2CCCCC2)Br)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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